molecular formula C20H24N4OS B4209966 2-[(5-CYCLOHEXYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE

2-[(5-CYCLOHEXYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE

Cat. No.: B4209966
M. Wt: 368.5 g/mol
InChI Key: BUPRELOFUNHYDF-UHFFFAOYSA-N
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Description

2-[(5-CYCLOHEXYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE is a complex organic compound that features a unique combination of a triazole ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-CYCLOHEXYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via an alkylation reaction using cyclohexyl halide and a base.

    Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling of the Triazole and Indole Rings: The final step involves coupling the triazole and indole rings through a thioether linkage, typically using a thiol reagent and a coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom in the thioether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Biology: It can be used as a probe to study biological pathways involving triazole and indole derivatives.

    Materials Science: The compound’s structural properties may be exploited in the development of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[(5-CYCLOHEXYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors that interact with triazole and indole moieties.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Compounds containing a benzimidazole ring, which share structural similarities with the indole moiety.

    Triazoles: Compounds containing a triazole ring, similar to the triazole moiety in the compound of interest.

Uniqueness

2-[(5-CYCLOHEXYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE is unique due to the combination of a triazole ring and an indole moiety, which is not commonly found in other compounds. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(5-cyclohexyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c1-13-18(15-10-6-7-11-16(15)21-13)17(25)12-26-20-23-22-19(24(20)2)14-8-4-3-5-9-14/h6-7,10-11,14,21H,3-5,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPRELOFUNHYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN=C(N3C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-CYCLOHEXYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-[(5-CYCLOHEXYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
2-[(5-CYCLOHEXYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
2-[(5-CYCLOHEXYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
2-[(5-CYCLOHEXYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
2-[(5-CYCLOHEXYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE

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